Specific Scientific Field: Chemical Engineering and Catalysis
Application Summary: DTBE is used in the etherification process of glycerol, producing mono tert-butyl glycerol ether (MTBG), di tert-butyl glycerol ether (DTBG), and tri tert-butyl glycerol ether (TTBG) .
Methods of Application: The etherification process involves alcohol solvent, olefin solvent, and solvent-free routes. The products are formed at various stages of the reaction .
Results or Outcomes: The mixture of tert-butyl ethers of glycerol, particularly di-ethers and tri-ethers, can be employed as biodiesel additives because they can promote cleaner combustion in internal combustion engines .
Specific Scientific Field: Thermodynamics and Renewable Energy
Application Summary: DTBE is considered as a derivative of ethylene glycol (EG) produced from biomass. Accurate thermodynamic data are essential to optimise the technology of the direct tert-butyl ether EG synthesis reaction or reverse process isobutene release .
Methods of Application: Methods based on the First and Second Law of Thermodynamics were combined to discover the reliable thermodynamics of ether synthesis reactions .
Results or Outcomes: The energetics of alkylation determined according to the “First Law” and the “Second Law” methods agree very well .
Specific Scientific Field: Automotive Engineering and Renewable Energy
Application Summary: DTBE is investigated as a cetane improver additive. It influences the combustion and emission properties of waste cooking oil biodiesel-diesel blends .
Methods of Application: DTBE is added to waste cooking oil biodiesel-diesel blends .
Results or Outcomes: The addition of DTBE was shown to improve the combustion and emission properties of the biodiesel-diesel blends .
Specific Scientific Field: Automotive Engineering and Fuel Technology
Application Summary: DTBE is used as an oxygenated additive for motor fuels .
Methods of Application: DTBE is added to gasoline .
Results or Outcomes: When 10 vol % of DTBE was added to the gasoline, the air-saturated vapor pressure (ASVP) decreased .
Specific Scientific Field: Environmental Science and Chemical Engineering
Application Summary: DTBE is used in the adsorption process onto granular activated carbon (GAC) and Zeolite Socony Mobil-5 (ZSM-5). This process is used for the removal of contaminants from water .
Methods of Application: The adsorption of DTBE onto GAC and ZSM-5 follows the Langmuir model and obeys the pseudo-second-order model .
Results or Outcomes: The results demonstrate a monolayer and homogeneous chemisorption process .
Application Summary: DTBE is used as an oxygenated additive for motor gasoline .
Results or Outcomes: When 10 vol % of DTBE was added to the gasoline, the air-saturated vapor pressure (ASVP) decreased by 1.5 kPa .
Specific Scientific Field: Environmental Science and Biotechnology
Application Summary: DTBE is used in the study of biodegradation of Ethyl tert-butyl ether (ETBE) and tert-butyl alcohol (TBA). The detection of specific organic metabolites in groundwater can provide evidence of contaminant biodegradation .
Methods of Application: The study involves the detection of specific organic metabolites in groundwater .
Results or Outcomes: The results of the study can be useful to characterize biodegradation pathways .
Application Summary: DTBE is used in the improved etherification process of glycerol with tert-butyl alcohol. The aim of introducing DTBE as a solvent in the etherification reaction between tert-butyl alcohol and glycerol is to improve the production of diethers .
Methods of Application: The etherification process involves the use of DTBE as a solvent .
Results or Outcomes: The results demonstrate an improved production of diethers, which are compounds with higher added value than monoethers .
Di-tert-butyl ether is an organic compound with the molecular formula and a molecular weight of approximately 130.23 g/mol. It is classified as a tertiary ether, notable for being the simplest member of the di-tertiary ethers category. The compound features a unique structure characterized by two tert-butyl groups attached to a single oxygen atom, making it distinct from other ether types. Its IUPAC name is 2,2'-oxybis[2-methylpropane], and it is also known by several other names, including tert-butyl ether and 1,1'-oxybis(1,1-dimethylethane) .
Not applicable for DTBE as it's not widely studied in biological systems.
Additionally, di-tert-butyl ether can react with halogenated compounds to form alkyl ethers. Notably, it can undergo hydrolysis under acidic conditions to regenerate the corresponding alcohols and tert-butanol .
Di-tert-butyl ether can be synthesized through several methods:
Di-tert-butyl ether finds applications primarily in organic synthesis and as a solvent in laboratories due to its favorable properties such as low volatility and chemical stability. It is often used in reactions requiring non-polar solvents or those sensitive to moisture. Additionally, it serves as a reagent in various synthetic pathways, particularly in the formation of ethers and esters .
Studies on the interactions involving di-tert-butyl ether mainly focus on its reactivity with other chemical species rather than biological interactions. Its reactions with hydroxyl radicals and chlorine atoms have been investigated within atmospheric chemistry contexts, revealing insights into its degradation pathways and environmental impact . These studies are essential for understanding its behavior in atmospheric conditions.
Di-tert-butyl ether shares similarities with other ethers but is unique due to its specific structural characteristics. Below are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Diethyl Ether | Simple structure with ethyl groups; widely used as an anesthetic. | |
| Dimethyl Ether | Smallest ether; used as a fuel and refrigerant. | |
| Tert-Butanol | Alcohol form; precursor for di-tert-butyl ether synthesis. | |
| Di-n-Butyl Ether | Similar molecular formula but different structure; used as a solvent. |
Di-tert-butyl ether's uniqueness lies in its dual tert-butyl groups, which confer distinct physical and chemical properties compared to these similar compounds .
Di-tert-butyl ether occupies a unique niche due to its steric hindrance, which profoundly influences its reactivity and stability. Unlike primary or secondary ethers, DTBE’s tertiary structure renders it resistant to common ether-cleavage reactions, making it a valuable solvent for reactions requiring inert conditions. Its inability to form peroxides under standard storage conditions further enhances its utility in industrial and laboratory settings.
First synthesized in the early 20th century, DTBE gained attention as a byproduct of studies on tertiary alcohol derivatives. Early synthesis routes involved the reaction of tert-butyl halides with silver carbonate, yielding DTBE alongside tert-butanol and isobutylene. The compound’s structural elucidation and thermodynamic properties were later refined through mid-20th-century studies, including calorimetric analyses by the National Institute of Standards and Technology (NIST).
The International Union of Pure and Applied Chemistry preferred name for this compound is 2-methyl-2-[(2-methylpropan-2-yl)oxy]propane [1] [2]. This systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines by identifying the longest carbon chain and naming the ether oxygen as a substituent [1]. The systematic International Union of Pure and Applied Chemistry name alternatively appears as 2-tert-butoxy-2-methylpropane [2] [3], which describes the compound by treating one tertiary butyl group as the main chain and the other as an alkoxy substituent [3].
The nomenclature reflects the compound's structure where the oxygen atom connects two identical tertiary butyl groups, each containing a central carbon atom bonded to three methyl groups [2] [3]. This systematic naming convention ensures unambiguous identification of the compound's molecular structure across scientific literature and databases [3].
Di-tert-butyl ether possesses numerous alternative names and designations used throughout chemical literature and commercial applications [2]. The most widely recognized common name remains "di-tert-butyl ether," which directly describes the compound's composition of two tertiary butyl groups linked by an ether bond [1] [2].
Additional common names include "tert-butyl ether," though this abbreviated form may cause confusion with other tertiary butyl ether compounds [2] [3]. The compound also appears in literature as "propane, 2,2'-oxybis[2-methyl-" following Chemical Abstracts Service indexing conventions [2] [3]. Other frequently encountered names include "2,2'-oxybis-2-methyl-propane," "1,1'-oxybis(1,1-dimethylethane)," and "bis(1,1-dimethylethyl)ether" [2] [4].
Di-tert-butyl ether is a tertiary ether compound that exhibits distinct physical characteristics reflecting its molecular structure and intermolecular interactions [1]. This comprehensive analysis examines the fundamental physical constants, phase transition parameters, transport properties, and solubility characteristics of this chemical compound.
Di-tert-butyl ether possesses well-defined fundamental physical constants that characterize its basic molecular and structural properties [2] [3] [4]. The compound has the molecular formula C₈H₁₈O with a CAS registry number of 6163-66-2 [2] [3] [4]. Its molecular weight is consistently reported as 130.23 grams per mole across multiple authoritative sources [2] [5] [4]. The compound appears as a colorless liquid at room temperature with a characteristic camphor-like odor [6].
The melting point of di-tert-butyl ether shows some variation in reported values across different sources. The most commonly cited melting point is -78.15°C according to ChemicalBook [2] [5], while ScienceMadness reports a slightly higher value of -61°C [6]. This variation may be attributed to differences in measurement conditions or sample purity.
The normal boiling point demonstrates greater consistency among sources, with values clustering around 106-107°C. ChemicalBook reports 106°C [2], while the Chemical Abstracts Service and ScienceMadness report 107°C and 107.2°C respectively [4] [6]. The National Institute of Standards and Technology reports the boiling point as 379.9 K (106.8°C) [7] [8], which aligns well with other reported values.
Critical parameters represent important thermodynamic properties for understanding the compound's behavior under extreme conditions. The critical temperature of di-tert-butyl ether is reported as 555 K (282°C) by NIST with an uncertainty of ±2 K [7] [8]. An alternative value of 550 K is reported in the KDB database [9]. The critical pressure is consistently reported as 24.25 bar by NIST with an uncertainty of ±1.50 bar [7] [8], while Chemeo provides a similar value of 24.20 bar [9].
The density of di-tert-butyl ether at standard conditions shows some variation among different literature sources, reflecting potential differences in measurement techniques and sample conditions. ChemicalBook reports a density of 0.7658 g/cm³ at d₄²⁰ conditions [2], while the Chemical Abstracts Service provides 0.7622 g/cm³ at 20°C [4]. ScienceMadness reports 0.7642 g/cm³ at 20°C [6], Stenutz indicates 0.759 g/cm³ [10], and ChemSrc lists 0.779 g/cm³ [11]. The range of reported values (0.759-0.779 g/cm³) suggests the need for careful consideration of measurement conditions when utilizing density data.
Viscosity data for di-tert-butyl ether is more limited in the literature. Chemister.ru reports a dynamic viscosity of 0.815 mPa·s at 20°C [12]. This relatively low viscosity is consistent with the compound's ether functional group and branched tertiary structure, which reduces intermolecular interactions compared to linear alkanes of similar molecular weight.
The refractive index of di-tert-butyl ether provides insight into its optical properties and molecular polarizability. Multiple sources report values clustering around 1.39-1.40. ChemicalBook provides the most precise measurement of nD²⁰ = 1.3949 [2] [5], while Stenutz reports 1.394 [10] and ChemSrc indicates 1.403 [11]. The slight variations among these values may reflect differences in measurement wavelength, temperature control, or sample purity. The refractive index values are consistent with typical ether compounds and reflect the compound's relatively low polarity.
The dielectric constant (relative permittivity) of di-tert-butyl ether is consistently reported as 3.05 by multiple independent sources [2] [10]. This value is characteristic of non-polar to weakly polar organic compounds and reflects the limited dipole moment of the symmetrical tertiary ether structure. The relatively low dielectric constant indicates weak intermolecular electrostatic interactions, which is consistent with the compound's volatility and low boiling point compared to more polar compounds of similar molecular weight.
The solubility behavior of di-tert-butyl ether reflects its chemical structure and polarity characteristics. Like most ethers, the compound exhibits limited solubility in water due to its predominantly hydrophobic tertiary alkyl groups [13] [14]. ChemicalBook specifically notes that di-tert-butyl ether is sparingly soluble in chloroform and slightly soluble in methanol [2].
The compound's solubility pattern follows typical ether behavior, where hydrogen bonding with protic solvents is limited compared to alcohols due to the absence of hydrogen bond donating groups [13] [14]. However, the oxygen atom can act as a hydrogen bond acceptor, providing some degree of interaction with protic solvents. IARC Publications note that butyl ethers generally have limited solubility in water but are miscible with most organic solvents, which favors their use as coupling, coalescing, and dispersing agents [15].
Flammable;Irritant